![molecular formula C16H16ClNO3 B1362021 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide CAS No. 38008-37-6](/img/structure/B1362021.png)
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide is a chemical compound with the CAS Number: 38008-37-6 . It has a molecular weight of 305.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C16H16ClNO3/c1-2-20-13-7-9-15(10-8-13)21-14-5-3-12(4-6-14)18-16(19)11-17/h3-10H,2,11H2,1H3,(H,18,19) . The molecular formula is C16H16ClNO3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass is 213.0556563 g/mol .Aplicaciones Científicas De Investigación
Metabolic Pathways and Liver Microsome Metabolism
Research conducted by Coleman, Linderman, Hodgson, and Rose (2000) on chloroacetamide herbicides, including compounds similar to 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, has highlighted the metabolic pathways and carcinogenic potentials of these herbicides. They found that these compounds involve complex metabolic activation pathways leading to DNA-reactive products, with specific metabolites produced in human and rat liver microsomes. This research provides insight into the metabolic processes and potential risks associated with chloroacetamide herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Radiosynthesis for Metabolism Studies
Latli and Casida (1995) conducted a study on the radiosynthesis of chloroacetanilide herbicides, including derivatives of this compound. This research is crucial for understanding the metabolism and mode of action of these herbicides, as it facilitates studies with high specific activity (Latli & Casida, 1995).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study by Rani, Pal, Hegde, and Hashim (2014) explored the synthesis of 2-(substituted phenoxy)acetamide derivatives for potential therapeutic applications. They discovered that certain derivatives exhibit significant anticancer, anti-inflammatory, and analgesic activities. This suggests that this compound and its derivatives could be promising candidates for developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Antimicrobial Properties
Fuloria, Singh, Yar, and Ali (2009) investigated the synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from this compound. Their findings indicated that these compounds possess notable antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Fuloria, Singh, Yar, & Ali, 2009).
Chemical Synthesis and Characterization
Nikonov, Sterkhova, Lazarev, Albanov, and Lazareva (2016) conducted a study on the synthesis and structural characterization of N-(2-hydroxyphenyl)acetamide derivatives, including compounds structurally related to this compound. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-13-7-9-15(10-8-13)21-14-5-3-12(4-6-14)18-16(19)11-17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBPTAMJWPTNFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368919 |
Source


|
| Record name | 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38008-37-6 |
Source


|
| Record name | 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

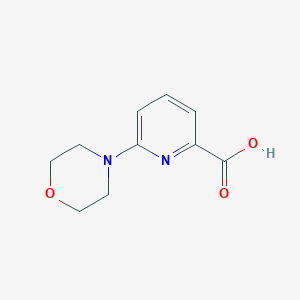
![2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B1361941.png)
![2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B1361946.png)

![3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid](/img/structure/B1361956.png)
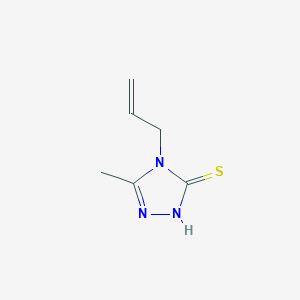
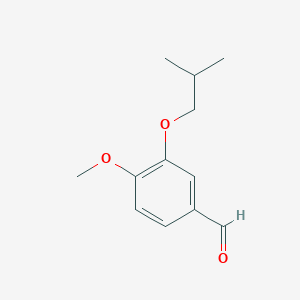
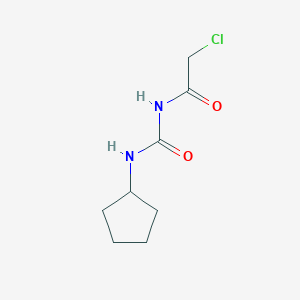
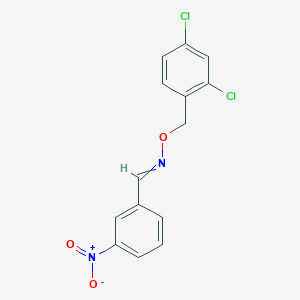
![4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1361968.png)
![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)
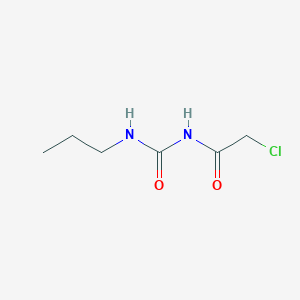
![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)
![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)